Cas no 110623-38-6 (3H-1,2,4-Triazole-3-thione,2,4-dihydro-2,4-dimethyl-5-(4-methylphenyl)-)

3H-1,2,4-Triazole-3-thione,2,4-dihydro-2,4-dimethyl-5-(4-methylphenyl)- structure
110623-38-6 structure
Product Name:3H-1,2,4-Triazole-3-thione,2,4-dihydro-2,4-dimethyl-5-(4-methylphenyl)-
CAS No:110623-38-6
MF:C11H13N3S
MW:219.306020498276
CID:189881
PubChem ID:3066611
Update Time:2025-04-19

3H-1,2,4-Triazole-3-thione,2,4-dihydro-2,4-dimethyl-5-(4-methylphenyl)- Chemical and Physical Properties

Names and Identifiers

    • 3H-1,2,4-Triazole-3-thione,2,4-dihydro-2,4-dimethyl-5-(4-methylphenyl)-
    • 2,4-dimethyl-5-(4-methylphenyl)-1,2,4-triazole-3-thione
    • 2,4-Dihydro-2,4-dimethyl-5-(4-methylphenyl)-3H-1,2,4-triazole-3-thione
    • 5-(4-methylphenyl)-2,4-dimethyl-3H-1,2,4-triazole-3-thione
    • AC1MIC60
    • ACMC-20mdke
    • AG-D-28244
    • BRN 6724544
    • CHEMBL278112
    • CTK4A6994
    • 110623-38-6
    • SCHEMBL7485829
    • 3H-1,2,4-Triazole-3-thione, 2,4-dihydro-2,4-dimethyl-5-(4-methylphenyl)-
    • DTXSID10149338
    • Inchi: 1S/C11H13N3S/c1-8-4-6-9(7-5-8)10-12-14(3)11(15)13(10)2/h4-7H,1-3H3
    • InChI Key: OSNHQZJZXCNZDN-UHFFFAOYSA-N
    • SMILES: S=C1N(C)N=C(C2C=CC(C)=CC=2)N1C

Computed Properties

  • Exact Mass: 219.08319
  • Monoisotopic Mass: 219.08301860g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 1
  • Complexity: 292
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.2
  • Topological Polar Surface Area: 50.9Ų

Experimental Properties

  • PSA: 18.84
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